Isofalcarintriol

Aging NRF2 activation Cellular stress response

Isofalcarintriol (IFT, CAS 2962060-53-1) is a polyacetylene natural product first isolated and structurally characterized from carrot roots (Daucus carota). It is assigned the absolute configuration (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol and has a molecular weight of 278.39 g/mol.

Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
Cat. No. B12383310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofalcarintriol
Molecular FormulaC17H26O3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCCC=CC(C(C#CC#CC(CC)O)O)O
InChIInChI=1S/C17H26O3/c1-3-5-6-7-8-9-13-16(19)17(20)14-11-10-12-15(18)4-2/h9,13,15-20H,3-8H2,1-2H3/b13-9+
InChIKeyIIHWCRGLLODDFQ-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isofalcarintriol Specifications: NRF2 Activator & Mitochondrial ATP Synthase Inhibitor for Aging Research Procurement


Isofalcarintriol (IFT, CAS 2962060-53-1) is a polyacetylene natural product first isolated and structurally characterized from carrot roots (Daucus carota) [1]. It is assigned the absolute configuration (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol and has a molecular weight of 278.39 g/mol [2]. The compound functions as a dual-mechanism small molecule: it is a selective inhibitor of the mitochondrial ATP synthase and a potent activator of the NRF2 transcription factor [3].

Why Isofalcarintriol Cannot Be Substituted by Generic Polyacetylenes or ATP Synthase Inhibitors


Isofalcarintriol exhibits a unique stereospecific mechanism of action that is not shared by close structural analogs or other ATP synthase inhibitors. For instance, the polyacetylene panaxytriol (C17H26O3, identical molecular formula) and the known ATP synthase inhibitor oligomycin fail to recapitulate the dual NRF2 activation and lifespan extension phenotype observed with isofalcarintriol [1]. Specifically, oligomycin does not affect lifespan in C. elegans, whereas isofalcarintriol extends lifespan in a dose-dependent manner [2]. Furthermore, the stereochemistry of isofalcarintriol is critical for its biological activity, as synthetic enantiomers show markedly reduced potency [1]. Generic substitution with other polyacetylenes or ATP synthase inhibitors would therefore not yield the same experimental outcomes.

Quantitative Comparative Evidence for Isofalcarintriol Selection in Aging and Longevity Research


Isofalcarintriol vs. Sulforaphane: Superior NRF2 Activation Potency in HEK293 Cells

Isofalcarintriol (1a) demonstrates a 30-fold increase in NRF2 activation in a luciferase-based reporter assay in HEK293 cells, which exceeds the effect of the established NRF2 activator sulforaphane [1]. This indicates that isofalcarintriol is a more potent activator of the NRF2 pathway than this widely used reference compound.

Aging NRF2 activation Cellular stress response

Isofalcarintriol vs. Oligomycin: Lifespan Extension in C. elegans

While isofalcarintriol (1a) extends lifespan in C. elegans, treatment with oligomycin, another ATP synthase inhibitor, does not affect lifespan [1]. This differential effect highlights that lifespan extension is not a general consequence of ATP synthase inhibition but is specific to isofalcarintriol's unique mechanism of action.

Longevity C. elegans ATP synthase inhibition

Isofalcarintriol vs. Panaxytriol: Stereospecific Activity in C. elegans Lifespan

Isofalcarintriol and panaxytriol share the same molecular formula (C17H26O3) but differ in stereochemistry [1]. Isofalcarintriol (3S,8R,9R) extends lifespan in C. elegans, whereas panaxytriol does not exhibit this activity [2]. This stereospecificity underscores the importance of the compound's absolute configuration for biological function.

Polyacetylenes C. elegans Structure-activity relationship

Isofalcarintriol vs. Alnusone and 10-Gingerol: ATP Depletion and NRF2 Activation Profile

In a comparative screening of polyacetylenes, isofalcarintriol (1) reduced cellular ATP by 20%, whereas alnusone (3) and 10-gingerol (2) showed less pronounced ATP depletion [1]. Concurrently, isofalcarintriol was the only compound among the three to significantly activate NRF2 in a luciferase reporter assay [1]. This dual activity is unique to isofalcarintriol within this set of structurally related polyacetylenes.

ATP inhibition NRF2 activation Polyacetylenes

Isofalcarintriol Selective Inhibition of Cancer Cell Growth vs. Non-Tumor Cells

Isofalcarintriol (1a) exhibits selective growth inhibition of breast cancer cells (MCF-7) compared to non-tumor human mammary epithelial cells (HMEpC) [1]. At a concentration of 10 µM, MCF-7 cell growth was significantly reduced, while HMEpC cells were less affected, indicating a favorable therapeutic window in vitro.

Cancer biology Cytotoxicity Selectivity index

Isofalcarintriol Improves Glucose Metabolism and Endurance in High-Fat Diet Mice

Supplementation of isofalcarintriol (0.1 mg/kg body weight) to C57BL/6NRj mice on a high-fat diet resulted in improved glucose tolerance and increased exercise endurance compared to vehicle-treated controls [1]. This demonstrates in vivo efficacy in a translational model of metabolic dysfunction.

Metabolism Diabetes Exercise physiology

Recommended Research Applications for Isofalcarintriol Based on Evidence Profile


Investigating NRF2-Mediated Antioxidant Responses and Cellular Senescence

Given its 30-fold activation of NRF2 in cellular assays, isofalcarintriol is a superior tool for studying the NRF2/ARE pathway in models of oxidative stress and aging. It can be used to dissect NRF2-dependent transcriptional programs in cell lines and primary cells, particularly where strong pathway activation is required. The compound's potency exceeds that of sulforaphane, making it the reagent of choice for robust pathway engagement.

Mechanistic Studies of Mitochondrial ATP Synthase and Lifespan Regulation

Isofalcarintriol's unique ability to extend C. elegans lifespan, in contrast to oligomycin, positions it as a critical chemical probe for investigating the link between mitochondrial ATP synthase inhibition and longevity. Researchers can use isofalcarintriol to study the downstream signaling events (e.g., AMPK activation, ROS signaling) that couple mitochondrial function to organismal lifespan, without the confounding lack of effect seen with other inhibitors.

Preclinical Evaluation of Metabolic Health in Diet-Induced Obesity Models

The compound's demonstrated in vivo efficacy in improving glucose metabolism and exercise endurance in high-fat diet mice supports its use in preclinical studies of type 2 diabetes and metabolic syndrome. Isofalcarintriol can serve as a reference molecule for benchmarking new anti-diabetic compounds or as a tool to explore mitohormesis as a therapeutic strategy in metabolic disease.

Cancer Cell Metabolism and Selective Cytotoxicity Assays

Isofalcarintriol's selective inhibition of MCF-7 breast cancer cell growth over normal mammary epithelial cells makes it a valuable compound for studying the metabolic vulnerabilities of cancer cells. It can be employed in comparative studies to identify molecular determinants of sensitivity to mitochondrial ATP synthase inhibition in different cancer types.

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